5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid

Overview

Description

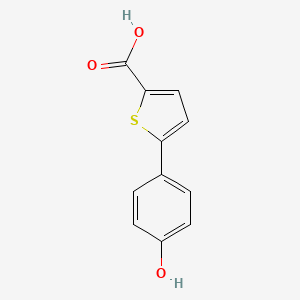

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H8O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxyphenyl group attached to the thiophene ring

Biochemical Analysis

Biochemical Properties

5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The hydroxyphenyl group in this compound can act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways such as the MAPK/ERK pathway. Furthermore, this compound influences gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . This dual action makes it a potential candidate for therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, this compound can inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response. Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged inhibition of inflammatory responses . These findings suggest that this compound could be effective in chronic conditions where long-term modulation of cellular processes is required.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At higher doses, toxic effects have been observed, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of this compound, followed by conjugation reactions mediated by transferases. These metabolic processes result in the formation of water-soluble metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, specific transporters and binding proteins facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria, where it exerts its antioxidant effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and energy metabolism. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid typically involves the condensation of 4-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a dehydrating agent like acetic anhydride. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides, PTSA

Major Products

Oxidation: 5-(4-Oxophenyl)thiophene-2-carboxylic Acid

Reduction: 5-(4-Hydroxyphenyl)thiophene-2-methanol

Substitution: 5-(4-Alkoxyphenyl)thiophene-2-carboxylic Acid

Scientific Research Applications

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the development of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid is not fully understood. its biological activity is thought to be related to its ability to interact with specific enzymes and receptors in the body. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Methoxyphenyl)thiophene-2-carboxylic Acid

- 5-(4-Bromophenyl)thiophene-2-carboxylic Acid

- 5-(4-Nitrophenyl)thiophene-2-carboxylic Acid

Uniqueness

5-(4-Hydroxyphenyl)thiophene-2-carboxylic Acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrogen bonds, enhancing its interaction with biological targets and making it a valuable intermediate in the synthesis of bioactive compounds .

Biological Activity

5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its ability to interact with various enzymes and proteins. The hydroxyphenyl group contributes to its antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress in cells. Additionally, it has been shown to inhibit enzymes involved in inflammatory pathways, thus exhibiting significant anti-inflammatory activity.

Cellular Effects

The compound's effects on cellular processes are profound:

- Apoptosis Induction : In cancer cell lines, such as A549 (human lung carcinoma), this compound has been observed to induce apoptosis by modulating key signaling pathways like MAPK/ERK.

- Gene Expression Modulation : It upregulates genes associated with antioxidant defense while downregulating pro-inflammatory genes, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound include:

- Enzyme Interaction : The compound binds to specific biomolecules, altering their activity. Notably, it inhibits cyclooxygenase enzymes, which play a crucial role in inflammation.

- Nrf2 Activation : It activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant protein expression, thereby enhancing cellular defense mechanisms against oxidative damage.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects include reduced oxidative stress and inflammation.

- High Doses : Toxic effects such as liver and kidney damage have been observed, underscoring the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

The compound undergoes metabolism primarily in the liver through phase I and phase II reactions. Cytochrome P450 oxidases facilitate the initial oxidation, followed by conjugation reactions that produce water-soluble metabolites for excretion.

Transport and Distribution

This compound can passively diffuse across cell membranes due to its lipophilic nature. Specific transporters also aid in its uptake and distribution within tissues. Once inside the cell, it tends to accumulate in organelles like mitochondria.

Subcellular Localization

The localization of this compound is critical for its function:

- Predominantly found in the cytoplasm and mitochondria.

- Its activity can be influenced by post-translational modifications such as phosphorylation, which may direct it to specific cellular compartments for enhanced efficacy.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

These findings collectively suggest that this compound possesses significant therapeutic potential across various biological contexts.

Properties

IUPAC Name |

5-(4-hydroxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFHZPOQBMGGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249377 | |

| Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116016-57-0 | |

| Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116016-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Hydroxyphenyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.